7'-AMINO-2'-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-2,4'-DIOXO-1-(PROP-2-EN-1-YL)-1,2,4',8'-TETRAHYDRO-3'H-SPIRO[INDOLE-3,5'-PYRIDO[2,3-D]PYRIMIDINE]-6'-CARBONITRILE
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Overview
Description
7’-AMINO-2’-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-2,4’-DIOXO-1-(PROP-2-EN-1-YL)-1,2,4’,8’-TETRAHYDRO-3’H-SPIRO[INDOLE-3,5’-PYRIDO[2,3-D]PYRIMIDINE]-6’-CARBONITRILE is a complex organic compound with a unique spiro structure This compound is characterized by its indole and pyrido[2,3-d]pyrimidine moieties, which are connected through a spiro linkage
Preparation Methods
The synthesis of 7’-AMINO-2’-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-2,4’-DIOXO-1-(PROP-2-EN-1-YL)-1,2,4’,8’-TETRAHYDRO-3’H-SPIRO[INDOLE-3,5’-PYRIDO[2,3-D]PYRIMIDINE]-6’-CARBONITRILE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the indole and pyrido[2,3-d]pyrimidine precursors, followed by their spirocyclization. Key steps include:
Formation of the Indole Precursor: This step involves the synthesis of the indole moiety through a Fischer indole synthesis or other suitable methods.
Preparation of the Pyrido[2,3-d]pyrimidine Precursor: This involves the construction of the pyrido[2,3-d]pyrimidine ring system, often through cyclization reactions.
Spirocyclization: The indole and pyrido[2,3-d]pyrimidine precursors are then subjected to spirocyclization under specific conditions to form the spiro compound.
Functional Group Modifications: Introduction of the amino, fluorophenyl, and carbonitrile groups through various substitution and addition reactions.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
7’-AMINO-2’-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-2,4’-DIOXO-1-(PROP-2-EN-1-YL)-1,2,4’,8’-TETRAHYDRO-3’H-SPIRO[INDOLE-3,5’-PYRIDO[2,3-D]PYRIMIDINE]-6’-CARBONITRILE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and sulfanyl groups, leading to the formation of corresponding oxides and sulfoxides.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other reduced forms.
Addition: The prop-2-en-1-yl group can undergo addition reactions, such as hydroboration or hydrogenation, to form saturated derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.
Medicine: Its potential therapeutic applications include anticancer, antiviral, and antimicrobial activities, owing to its ability to modulate specific molecular pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 7’-AMINO-2’-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-2,4’-DIOXO-1-(PROP-2-EN-1-YL)-1,2,4’,8’-TETRAHYDRO-3’H-SPIRO[INDOLE-3,5’-PYRIDO[2,3-D]PYRIMIDINE]-6’-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity and leading to the desired biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other spiroindole derivatives and pyrido[2,3-d]pyrimidine analogs. These compounds share structural similarities but differ in their functional groups and overall reactivity. For example:
Spiroindole Derivatives: Compounds with different substituents on the indole ring, such as halogens or alkyl groups, exhibit varying degrees of biological activity and chemical reactivity.
Pyrido[2,3-d]pyrimidine Analogs: Variations in the substituents on the pyrido[2,3-d]pyrimidine ring can lead to differences in their interaction with biological targets and their overall pharmacological profiles.
The uniqueness of 7’-AMINO-2’-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-2,4’-DIOXO-1-(PROP-2-EN-1-YL)-1,2,4’,8’-TETRAHYDRO-3’H-SPIRO[INDOLE-3,5’-PYRIDO[2,3-D]PYRIMIDINE]-6’-CARBONITRILE lies in its specific combination of functional groups and spiro structure, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
7-amino-2-[(2-fluorophenyl)methylsulfanyl]-2',4-dioxo-1'-prop-2-enylspiro[3,8-dihydropyrido[2,3-d]pyrimidine-5,3'-indole]-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN6O2S/c1-2-11-32-18-10-6-4-8-15(18)25(23(32)34)16(12-27)20(28)29-21-19(25)22(33)31-24(30-21)35-13-14-7-3-5-9-17(14)26/h2-10H,1,11,13,28H2,(H2,29,30,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDDRHUUNXIXKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C3(C1=O)C(=C(NC4=C3C(=O)NC(=N4)SCC5=CC=CC=C5F)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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